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Introduction
The Fries rearrangement is a powerful and versatile organic transformation that converts a

phenolic ester into a hydroxy aryl ketone.[1] This reaction, catalyzed by Lewis or Brønsted

acids, is of significant industrial importance for the synthesis of hydroxyarylketones, which are

crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals.[1][2]

The rearrangement typically yields a mixture of ortho and para isomers, and the regioselectivity

can be controlled by adjusting reaction conditions such as temperature and solvent.[1] This

technical guide provides an in-depth exploration of the mechanism of the Fries rearrangement

for the synthesis of benzophenones, focusing on the Lewis acid-catalyzed, photo-Fries, and

anionic Fries rearrangement variants. It includes detailed experimental protocols, quantitative

data on reaction outcomes, and visualizations of the reaction pathways.

Lewis Acid-Catalyzed Fries Rearrangement
The classical Fries rearrangement is promoted by a Lewis acid, such as aluminum chloride

(AlCl₃), which facilitates the migration of the acyl group.[1] Other Lewis acids like boron

trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be

employed.[3][4]
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Mechanism
The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the

formation of an acylium ion intermediate.[1] The key steps are as follows:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester.

Acylium Ion Formation: This coordination polarizes the ester linkage, leading to the cleavage

of the carbon-oxygen bond and the formation of an acylium ion and a Lewis acid-phenoxide

complex.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks

the electron-rich aromatic ring of the phenoxide at the ortho and para positions.

Hydrolysis: Subsequent aqueous workup liberates the hydroxybenzophenone products.[4]

The reaction can proceed through both intramolecular and intermolecular pathways, a

hypothesis supported by crossover experiments.[5]

Phenyl Benzoate + AlCl₃ Lewis Acid-Ester ComplexCoordination Acylium Ion + Aluminum PhenoxideCleavage

Ortho Sigma Complex
Ortho attack

Para Sigma Complex
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4-Hydroxybenzophenone-AlCl₃ ComplexRearomatization
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Lewis Acid-Catalyzed Fries Rearrangement Mechanism

Factors Influencing Regioselectivity
The ratio of ortho to para isomers is a critical aspect of the Fries rearrangement and is primarily

influenced by temperature and solvent polarity.[2]

Temperature: Lower reaction temperatures (typically below 60°C) generally favor the

formation of the para isomer, which is the kinetic product.[6] Conversely, higher temperatures

(often above 160°C) promote the formation of the thermodynamically more stable ortho
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isomer.[6] The increased stability of the ortho isomer is attributed to the formation of a

chelate between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups.[6]

Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product. In

contrast, polar solvents can solvate the acylium ion, facilitating its diffusion and subsequent

attack at the less sterically hindered para position.[1]

Quantitative Data
The following tables summarize the quantitative data for the Fries rearrangement of phenyl

benzoate to hydroxybenzophenones under various conditions.

Table 1: Effect of Temperature and Solvent on the Fries Rearrangement of Phenyl Benzoate

with AlCl₃

Catalyst Solvent
Temperat
ure (°C)

Time (h)
Total
Yield (%)

ortho/par
a Ratio

Referenc
e(s)

AlCl₃
Monochlor

obenzene
100 - - 2.84:1 [7]

AlCl₃
Monochlor

obenzene
170 - 62 1.72:1 [7]

AlCl₃
Nitrobenze

ne
25 24 ~70

Predomina

ntly para
[2]

AlCl₃
Nitrobenze

ne
165 - -

Predomina

ntly ortho
[2]

AlCl₃
Nitrometha

ne
-10 to RT 3 92

Regioselec

tive for

para

[8]

AlCl₃ Ionic Liquid 75 48-72 Good 1:3 [9]

Table 2: Effect of Different Lewis Acids on the Fries Rearrangement of Phenyl Benzoate
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Lewis Acid Solvent
Temperatur
e (°C)

Total Yield
(%)

ortho/para
Ratio

Reference(s
)

AlCl₃ Nitromethane -10 to RT 92
Regioselectiv

e for para
[8]

TiCl₄ Neat 120
Satisfactory

to high

Regioselectiv

e for ortho
[10]

BF₃·H₂O - Mild High
High

selectivity
[11]

BF₃ etherate
EMIBF₄ (Ionic

Liquid)
85

Small

amounts
- [12]

Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzophenone (para-selective)[8]

Materials: Phenyl benzoate, anhydrous aluminum chloride (AlCl₃), nitromethane, ice, 5M

hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous

sodium sulfate.

Procedure:

Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round-bottom

flask and cool to -10 °C with stirring.

In a separate flask, dissolve anhydrous aluminum chloride (1.68 g, 12.6 mmol) in

nitromethane (8 mL).

Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes,

maintaining the temperature at -10 °C.

Allow the mixture to warm to room temperature and continue stirring for 3 hours.

Quench the reaction by pouring the mixture into ice-cold 5M hydrochloric acid (15 mL).

Extract the aqueous layer with diethyl ether (30 mL).
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Wash the organic extract with saturated sodium bicarbonate solution (2 x 30 mL) and then

with brine until neutral.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to afford the product.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with

water. Nitromethane is flammable and toxic. All manipulations should be carried out in a well-

ventilated fume hood, and appropriate personal protective equipment (gloves, safety

glasses) should be worn.

Photo-Fries Rearrangement
The photo-Fries rearrangement is a photochemical variant of the Fries rearrangement that

proceeds via a radical mechanism upon exposure to UV light, without the need for a catalyst.[1]

This method can be advantageous for substrates that are sensitive to strong Lewis acids.[5]

Mechanism
The photo-Fries rearrangement is initiated by the homolytic cleavage of the ester bond upon

photoexcitation, generating a phenoxy radical and an acyl radical within a solvent cage.[13]

These radicals can then recombine at the ortho or para positions of the phenoxy radical,

followed by tautomerization to yield the hydroxybenzophenone products. Alternatively, the

radicals can escape the solvent cage and react with other molecules.[6]

Phenyl Benzoate Excited Statehν [Phenoxy Radical + Acyl Radical]
(Solvent Cage)

Homolytic Cleavage

Ortho Recombination Intermediate

In-cage recombination

Para Recombination IntermediateIn-cage recombination

Escaped Radicals

2-HydroxybenzophenoneTautomerization

4-HydroxybenzophenoneTautomerization

Side Products
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Photo-Fries Rearrangement Mechanism

A theoretical model for the photo-Fries rearrangement proposes the involvement of three

electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state,

and a πσ* state along which dissociation occurs.[14]

Quantitative Data
The quantum yield and product distribution of the photo-Fries rearrangement are influenced by

the solvent and the presence of micelles.

Table 3: Product Distribution in the Photo-Fries Rearrangement of p-Substituted Phenyl

Benzoates[6]

Substrate Solvent

2-
Hydroxybenzo
phenone
Derivative
Yield (%)

Phenol
Derivative
Yield (%)

Benzoic Acid
Yield (%)

p-Methoxyphenyl

benzoate
Methanol 45 40 5-15

p-Methoxyphenyl

benzoate
SDS (0.10 M) 94 6 -

p-Cyanophenyl

benzoate
Cyclohexane 40 48 5-15

p-Cyanophenyl

benzoate
SDS (0.10 M) 90 10 -

Experimental Protocol
Protocol 2: Photo-Fries Rearrangement of p-Substituted Aryl Benzoate in Micellar Media[6]
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Materials: p-Substituted aryl benzoate, sodium dodecyl sulfate (SDS), deionized water,

organic solvent for extraction.

Procedure:

Prepare a 0.10 M aqueous solution of sodium dodecyl sulfate.

Dissolve the p-substituted aryl benzoate in the SDS solution.

Irradiate the solution with UV light at λ = 254 nm under an inert atmosphere (e.g.,

nitrogen).

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

Upon completion, extract the product from the aqueous solution using an organic solvent.

Purify the product by column chromatography or recrystallization.

Safety Precautions: UV radiation is harmful to the eyes and skin. Appropriate shielding and

protective eyewear must be used. Handle organic solvents in a well-ventilated fume hood.

Anionic Fries Rearrangement
The anionic Fries rearrangement involves the ortho-metalation of an aryl ester or carbamate

with a strong base, followed by an intramolecular acyl migration to an adjacent carbon atom.

[12] This method is particularly useful for achieving high ortho-selectivity.[15]

Mechanism
The reaction is initiated by the deprotonation of the aromatic ring at the position ortho to the

ester or carbamate group by a strong base, such as an organolithium reagent. This directed

ortho-metalation is followed by an intramolecular nucleophilic attack of the resulting carbanion

on the carbonyl carbon of the ester, leading to a 1,3-O→C acyl shift.[12] Subsequent workup

yields the ortho-hydroxybenzophenone.

Phenyl Benzoate + Strong Base (RLi) Ortho-lithiated IntermediateOrtho-metalation Rearranged IntermediateIntramolecular Acyl Migration 2-HydroxybenzophenoneWorkup
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Anionic Fries Rearrangement Mechanism

Quantitative Data
The anionic Fries rearrangement of aryl carbamates to salicylamides is well-documented, with

yields often being high. While less common for the direct synthesis of hydroxybenzophenones

from phenyl benzoates, the principle remains applicable.

Table 4: Anionic ortho-Fries Rearrangement of Phenol Carbamates[15]

Substrate Base Temperature (°C) Yield (%)

Phenyl N,N-

diethylcarbamate
LDA -78 to RT High

Sterically hindered

phenol carbamates
s-BuLi/TMEDA -90 High

Experimental Protocol
Protocol 3: Anionic ortho-Fries Rearrangement of a Phenol Carbamate

Materials: Phenol carbamate, dry ethereal solvent (e.g., THF), strong base (e.g., LDA or s-

BuLi/TMEDA), quenching agent (e.g., aqueous solution).

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the phenol carbamate in a dry

ethereal solvent.

Cool the solution to a low temperature (e.g., -78 °C or -90 °C).

Slowly add a solution of the strong base.

Stir the reaction mixture at the low temperature for the specified time to allow the

rearrangement to occur.
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Quench the reaction with a suitable electrophile or an aqueous solution.

Perform a standard aqueous work-up and purify the product by chromatography or

recrystallization.

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water.

These reactions must be carried out under a strictly inert atmosphere (e.g., argon or

nitrogen) using anhydrous solvents and proper syringe techniques. Appropriate personal

protective equipment is essential.

Conclusion
The Fries rearrangement offers a versatile platform for the synthesis of

hydroxybenzophenones, with the choice of reaction conditions dictating the product

distribution. The classical Lewis acid-catalyzed method provides a straightforward route, with

temperature and solvent being key parameters for controlling ortho/para selectivity. The photo-

Fries rearrangement offers a catalyst-free alternative, particularly for acid-sensitive substrates,

while the anionic Fries rearrangement provides a highly regioselective pathway to ortho-

hydroxybenzophenones. This guide provides the necessary technical details for researchers,

scientists, and drug development professionals to effectively utilize this important named

reaction in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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